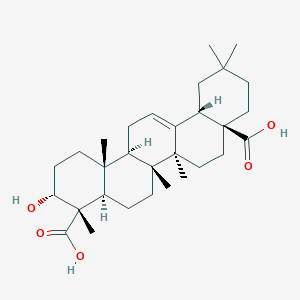

3-Hydroxy-12-oleanene-23,28-dioic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H46O5 |

|---|---|

Molecular Weight |

486.7 g/mol |

IUPAC Name |

(3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid |

InChI |

InChI=1S/C30H46O5/c1-25(2)13-15-30(24(34)35)16-14-27(4)18(19(30)17-25)7-8-20-26(3)11-10-22(31)29(6,23(32)33)21(26)9-12-28(20,27)5/h7,19-22,31H,8-17H2,1-6H3,(H,32,33)(H,34,35)/t19-,20+,21+,22+,26+,27+,28+,29-,30-/m0/s1 |

InChI Key |

PAIBKVQNJKUVCE-HCXGXNEWSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C(=O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Natural Sources of 3-Hydroxy-12-oleanene-23,28-dioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of 3-Hydroxy-12-oleanene-23,28-dioic acid, a pentacyclic triterpenoid (B12794562) compound of significant interest for its potential therapeutic applications. This document outlines the primary plant sources, presents quantitative data on its occurrence, details experimental protocols for its extraction and quantification, and elucidates its potential biological signaling pathways.

Natural Sources and Abundance

This compound, also known as gypsogenic acid, is a naturally occurring compound found in a variety of plant species. The primary and most cited sources belong to the Tripterygium and Gypsophila genera. While its presence is noted in other plants, the concentration in these is less well-documented.

Table 1: Natural Sources of this compound and Quantitative Data

| Plant Species | Family | Plant Part | Compound Concentration |

| Tripterygium wilfordii | Celastraceae | Root | Data not available |

| Gypsophila oldhamiana | Caryophyllaceae | Root | Data not available |

| Gypsophila trichotoma | Caryophyllaceae | Root | ~67.6 µg/g (0.00676%) of dried plant material[1] |

| Silene firma | Caryophyllaceae | Not Specified | Data not available |

| Psammosilene tunicoides | Caryophyllaceae | Not Specified | Data not available |

Note: The concentration for Gypsophila trichotoma was calculated based on a reported yield of 50 mg of gypsogenic acid from 740 g of dried, powdered plant material.[1]

Experimental Protocols

Extraction and Isolation of this compound from Gypsophila trichotoma

This protocol is adapted from a documented method for the isolation of gypsogenic acid from the roots of Gypsophila trichotoma.[1]

a. Extraction:

-

Air-dry the roots of Gypsophila trichotoma and grind them into a fine powder.

-

Exhaustively extract the powdered plant material (e.g., 740 g) with 80% methanol (B129727) at room temperature.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Suspend the crude extract in water and perform successive solvent partitioning with dichloromethane, ethyl acetate, and n-butanol.

-

Collect the n-butanol fraction, which will contain the saponins, including gypsogenic acid.

b. Isolation:

-

Concentrate the n-butanol fraction and subject it to column chromatography on a Diaion HP-20 resin.

-

Elute the column with a gradient of water to methanol (H₂O/MeOH, 100:0 to 0:100) to separate the fractions based on polarity.

-

Monitor the fractions by thin-layer chromatography (TLC) using a solvent system of n-butanol/acetic acid/water (4:1:1) and visualizing with an anisaldehyde/sulfuric acid spray reagent followed by heating.

-

Pool the fractions containing the compound of interest and further purify them using flash chromatography on a silica (B1680970) gel column.

-

Elute the silica gel column with a solvent system of dichloromethane/methanol/water (18:11:1) to yield purified this compound.

Extraction and Isolation Workflow.

Quantification of this compound by UPLC-MS/MS

This representative protocol is based on established methods for the analysis of triterpenoids in plant extracts. A validated method specific to gypsogenic acid should be developed for precise quantification.

a. Sample Preparation:

-

Extract the plant material as described in the extraction protocol (Section 2.1a).

-

Accurately weigh a portion of the dried extract and dissolve it in methanol to a known concentration.

-

Filter the solution through a 0.22 µm syringe filter prior to injection.

b. UPLC-MS/MS Conditions:

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B over a run time of 10-15 minutes to elute the compound.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for gypsogenic acid would need to be determined by infusing a standard solution. For example, the precursor ion would be [M-H]⁻.

-

Cone Voltage and Collision Energy: Optimize these parameters to achieve the most intense and stable signal for the specific MRM transitions.

c. Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

-

Analyze the prepared sample extracts under the optimized UPLC-MS/MS conditions.

-

Quantify the amount of the compound in the samples by comparing the peak areas to the calibration curve.

UPLC-MS/MS Quantification Workflow.

Biological Signaling Pathways

This compound has been reported to exhibit cytotoxic and anti-inflammatory activities.[2] While direct and comprehensive mechanistic studies on this specific compound are limited, the activities of structurally similar triterpenoids suggest potential involvement in key cellular signaling pathways.

Apoptosis Induction Pathway (Hypothesized)

Based on the known mechanisms of similar pentacyclic triterpenes, gypsogenic acid is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of effector caspases, leading to the cleavage of key cellular proteins and ultimately, programmed cell death.

Hypothesized Apoptotic Signaling Pathway.

NF-κB Inhibition Pathway (Hypothesized)

The anti-inflammatory effects of gypsogenic acid are likely mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation. Inhibition of this pathway would lead to a reduction in the expression of pro-inflammatory genes.

Hypothesized NF-κB Inhibition Pathway.

This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development. Further investigation is warranted to fully elucidate the quantitative distribution of this compound in its natural sources and to confirm the precise molecular mechanisms underlying its biological activities.

References

Technical Guide: Isolation and Characterization of 3-Hydroxy-12-oleanene-23,28-dioic Acid from Phoradendron reichenbachianum

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide presents a generalized methodology for the isolation of 3-Hydroxy-12-oleanene-23,28-dioic acid. While the target plant, Phoradendron reichenbachianum, is known to produce related triterpenoids, a specific protocol for the isolation of this exact compound from this plant has not been detailed in the reviewed scientific literature. The procedures outlined below are based on established methods for the extraction and purification of oleanane-type triterpenoids from plant matrices.

Introduction

This compound is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) family. Compounds of this class are of significant interest to the pharmaceutical industry due to their diverse biological activities, including anti-inflammatory, cytotoxic, and hepatoprotective effects.[] Many triterpenoids exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[2][3][4] This guide provides a comprehensive, step-by-step protocol for the hypothetical isolation, purification, and characterization of this compound from the aerial parts of Phoradendron reichenbachianum.

Experimental Protocols

The overall workflow for the isolation of the target compound is depicted below. It follows a bioassay-guided fractionation approach, where fractions are tested for a specific biological activity (e.g., cytotoxicity or anti-inflammatory effects) to guide the purification process.

References

- 2. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Oleanane Triterpenoid Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Core Biosynthetic Pathway, Key Enzymatic Players, and Methodologies for Analysis and Engineering.

Oleanane (B1240867) triterpenoids, a diverse class of natural products, have garnered significant attention from the scientific community due to their broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The intricate biosynthetic pathway leading to these complex molecules presents both a challenge and an opportunity for researchers and drug development professionals. A thorough understanding of this pathway is paramount for harnessing the therapeutic potential of oleanane triterpenoids through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the core biosynthesis pathway, presents key quantitative data, details experimental protocols for essential analyses, and visualizes the intricate molecular workflows.

The Core Biosynthetic Pathway: From Acyclic Precursor to Pentacyclic Scaffold

The biosynthesis of oleanane triterpenoids originates from the ubiquitous isoprenoid pathway, which provides the fundamental building blocks for a vast array of natural products.[1][2] The pathway can be broadly divided into two main stages: the formation of the linear precursor, 2,3-oxidosqualene, and its subsequent cyclization and functionalization to yield the diverse array of oleanane structures.

The initial steps are carried out by the mevalonate (B85504) (MVA) pathway in the cytosol, which synthesizes the five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1][2] These units are sequentially condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined head-to-head by squalene (B77637) synthase (SQS) to produce squalene. Squalene epoxidase (SQE) then catalyzes the epoxidation of squalene to form (3S)-2,3-oxidosqualene, the last acyclic precursor in the pathway.[1][2]

The pivotal step in oleanane biosynthesis is the stereospecific cyclization of 2,3-oxidosqualene, catalyzed by the enzyme β-amyrin synthase (BAS).[1][3] This remarkable enzymatic reaction orchestrates a cascade of carbon-carbon bond formations and rearrangements to construct the characteristic pentacyclic oleanane skeleton, with β-amyrin as the product.[1][3]

Following the formation of the β-amyrin scaffold, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) in conjunction with NADPH-cytochrome P450 reductase (CPR), introduce functional groups at various positions on the triterpenoid (B12794562) backbone.[4][5] These modifications, including hydroxylations, oxidations, and carboxylations, are responsible for the vast structural diversity observed among oleanane triterpenoids and are critical for their biological activities.[4][5] A prominent example is the oxidation of the C-28 methyl group of β-amyrin, often catalyzed by CYP450s from the CYP716A subfamily, which leads to the formation of oleanolic acid, a key intermediate for many bioactive oleanane saponins (B1172615).[5][6]

dot

Caption: Overview of the oleanane triterpenoid biosynthesis pathway.

Quantitative Data on Oleanane Triterpenoid Biosynthesis

The efficiency of oleanane triterpenoid biosynthesis can be quantified at various levels, from the kinetic properties of individual enzymes to the overall productivity of engineered microbial systems. This section provides a summary of key quantitative data to facilitate comparison and guide metabolic engineering efforts.

Table 1: Kinetic Parameters of β-Amyrin Synthase

| Enzyme Source | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |

| Euphorbia tirucalli | (3S)-2,3-Oxidosqualene | 33.8 ± 0.53 | 46.4 ± 0.68 | 2.28 x 104 | [7] |

Note: Kinetic parameters for cytochrome P450 enzymes involved in oleanane biosynthesis are less commonly reported and can vary significantly depending on the specific enzyme, substrate, and assay conditions.

Table 2: Production of Oleanane Triterpenoids in Engineered Saccharomyces cerevisiae

| Product | Key Genes Expressed | Host Strain Engineering | Titer (mg/L) | Reference |

| β-Amyrin | A. annua β-amyrin synthase (AaBAS) | Overexpression of tHMG-CoA reductase, downregulation of lanosterol (B1674476) synthase | 6 | [3] |

| β-Amyrin | C. blinii β-amyrin synthase (CbβAS) | - | 4.432 | [3] |

| Oleanolic Acid | M. truncatula β-amyrin synthase, M. truncatula CYP716A12, A. thaliana CPR1 | - | ~10 | [6] |

| Oleanolic Acid | Improved P450-CPR pairing, GAL80 and GAL1 knockout, overexpression of tHMG-CoA reductase, SQS, and SQE | - | 186.1 ± 12.4 (flask) | [8] |

| Oleanolic Acid | Same as above with fermentation optimization | - | 606.9 ± 9.1 (fermenter) | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of oleanane triterpenoid biosynthesis.

Heterologous Expression of Biosynthetic Genes in Saccharomyces cerevisiae

This protocol describes the general workflow for expressing oleanane triterpenoid biosynthetic genes in yeast.

dot

References

- 1. Beta-amyrin synthase - Wikipedia [en.wikipedia.org]

- 2. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β‐Amyrin synthase from Conyza blinii expressed in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytochrome P450 CYP716A254 catalyzes the formation of oleanolic acid from β-amyrin during oleanane-type triterpenoid saponins biosynthesis in Anemone flaccida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A systematic comparison of triterpenoid biosynthetic enzymes for the production of oleanolic acid in Saccharomyces cerevisiae | PLOS One [journals.plos.org]

- 7. Purification, kinetics, inhibitors and CD for recombinant β-amyrin synthase from Euphorbia tirucalli L and functional analysis of the DCTA motif, which is highly conserved among oxidosqualene cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhancing oleanolic acid production in engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Hydroxy-12-oleanene-23,28-dioic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-12-oleanene-23,28-dioic acid is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) family.[] This class of natural products has garnered significant interest in the scientific community due to its diverse and promising pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[] This technical guide provides an in-depth overview of the chemical structure elucidation of this compound, detailing the experimental protocols and data interpretation central to its characterization. The primary source for this compound is the plant Tripterygium wilfordii.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₃₀H₄₆O₅ |

| Molecular Weight | 486.7 g/mol |

| Chemical Family | Triterpenoids |

| Appearance | White to off-white solid |

| Solubility | Soluble in chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[3] |

Structural Elucidation: A Multi-faceted Spectroscopic Approach

The definitive structure of this compound is determined through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹³C NMR Chemical Shifts for an Oleanane-type Triterpenoid Scaffold (Oleanolic Acid in C₅D₅N)

| Carbon | Chemical Shift (δ) ppm | Carbon | Chemical Shift (δ) ppm |

| 1 | 39.2 | 16 | 23.7 |

| 2 | 27.9 | 17 | 46.7 |

| 3 | 78.0 | 18 | 41.8 |

| 4 | 39.3 | 19 | 46.1 |

| 5 | 55.8 | 20 | 30.8 |

| 6 | 18.5 | 21 | 34.1 |

| 7 | 33.2 | 22 | 33.1 |

| 8 | 39.8 | 23 | 28.2 |

| 9 | 48.0 | 24 | 16.9 |

| 10 | 37.3 | 25 | 15.6 |

| 11 | 23.5 | 26 | 17.3 |

| 12 | 122.7 | 27 | 26.1 |

| 13 | 144.5 | 28 | 180.5 |

| 14 | 42.1 | 29 | 33.2 |

| 15 | 28.2 | 30 | 23.7 |

Note: Data is for oleanolic acid and serves as a reference. The presence of a carboxylic acid at C-23 in the target molecule will alter the chemical shifts, particularly for carbons in Ring A.

Table 2: Representative ¹H NMR Data for an Oleanane-type Triterpenoid Scaffold (Oleanolic Acid in C₅D₅N)

| Proton(s) | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| H-3 | 3.44 | dd | 11.2, 4.4 |

| H-12 | 5.49 | t | 3.4 |

| H-18 | 3.28 | dd | 13.8, 3.8 |

| Me-23 | 1.25 | s | |

| Me-24 | 1.01 | s | |

| Me-25 | 0.93 | s | |

| Me-26 | 1.00 | s | |

| Me-27 | 1.28 | s | |

| Me-29 | 0.95 | s | |

| Me-30 | 0.96 | s |

Note: Data is for oleanolic acid and serves as a reference. The presence of a carboxylic acid at C-23 will lead to the absence of the Me-23 signal and downfield shifts for adjacent protons.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the molecule, confirming the molecular formula of C₃₀H₄₆O₅. Electron ionization (EI) or electrospray ionization (ESI) sources are typically used. The fragmentation pattern observed in the MS/MS spectrum provides crucial information about the connectivity of the molecule. For oleanane-type triterpenoids, a characteristic retro-Diels-Alder (RDA) fragmentation of ring C is often observed, yielding diagnostic ions that help to confirm the core scaffold.

Experimental Protocols

The elucidation of the structure of this compound involves a systematic workflow from plant material to pure compound.

General Experimental Workflow

Caption: General workflow for the isolation and structural elucidation of triterpenoids.

Detailed Methodologies

1. Extraction:

-

The dried and powdered plant material (e.g., roots or stems of Tripterygium wilfordii) is exhaustively extracted with a polar solvent such as ethanol or methanol (B129727) at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude residue.

2. Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The fractions are concentrated, and the triterpenoid-rich fraction (typically the ethyl acetate or n-butanol fraction) is selected for further purification.

3. Chromatographic Separation:

-

The selected fraction is subjected to column chromatography over silica (B1680970) gel.

-

A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the components.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Further purification of the fractions containing the target compound is achieved using reverse-phase column chromatography (ODS) and/or preparative High-Performance Liquid Chromatography (HPLC). A common mobile phase for reverse-phase HPLC separation of triterpenoids is a gradient of acetonitrile (B52724) and water.[4]

4. Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is typically dissolved in a deuterated solvent such as CDCl₃, CD₃OD, or pyridine-d₅.

-

Mass Spectrometry: High-resolution mass spectra are obtained using ESI-TOF or a similar high-resolution instrument to confirm the molecular formula. MS/MS fragmentation data is acquired to aid in structural confirmation.

Putative Signaling Pathway: Inhibition of NF-κB

While direct studies on the signaling pathways modulated by this compound are limited, evidence from the structurally similar lupane-type triterpene, 3α-hydroxy-lup-20(29)-en-23,28-dioic acid (HLEDA), suggests a potent anti-inflammatory mechanism through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] HLEDA has been shown to suppress the production of pro-inflammatory cytokines by inhibiting the degradation and phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB.[3] Given the structural similarities, it is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of modern spectroscopic and chromatographic techniques. The combination of NMR and mass spectrometry provides an unambiguous assignment of its complex pentacyclic structure. Understanding the precise molecular architecture is the foundational step for further research into its biological activities and potential therapeutic applications. The likely modulation of key inflammatory pathways, such as NF-κB, positions this natural product as a promising candidate for the development of new anti-inflammatory agents. Further investigation is warranted to fully characterize its pharmacological profile and mechanism of action.

References

Spectroscopic and Methodological Profile of 3-Hydroxy-12-oleanene-23,28-dioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, MS) and analytical methodologies for the pentacyclic triterpenoid (B12794562), 3-Hydroxy-12-oleanene-23,28-dioic acid. This natural compound is of significant interest for its potential therapeutic applications, including anti-inflammatory and anticancer properties. This document is intended to serve as a valuable resource for researchers engaged in the study and development of this and related compounds.

Spectroscopic Data

While a complete, publicly available, and experimentally verified set of spectroscopic data for this compound is limited, the following sections present data based on closely related analogs and established principles of spectroscopic analysis for oleanane-type triterpenoids. The structural elucidation of this compound typically relies on a combination of 1D- and 2D-NMR spectroscopy along with mass spectrometry.[]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data for the closely related and well-characterized compound, oleanolic acid (3-Hydroxy-12-oleanene-28-oic acid), is presented below as a reference. The presence of an additional carboxylic acid group at the C-23 position in this compound would lead to predictable changes in the chemical shifts of nearby protons and carbons, particularly in the A-ring of the triterpenoid structure.

Table 1: 1H and 13C NMR Spectroscopic Data for Oleanolic Acid (a structural analog)

| Carbon No. | 13C Chemical Shift (δ ppm) | 1H Chemical Shift (δ ppm) |

| 1 | 38.7 | 0.85-1.58 (m) |

| 2 | 27.4 | 1.93-1.96 (m) |

| 3 | 79.4 | 3.42 (dd, J = 10.6, 5.5 Hz) |

| 4 | 40.2 | - |

| 5 | 57.1 | 0.85-1.58 (m) |

| 6 | 18.7 | 1.78-1.83 (m) |

| 7 | 34.5 | 1.78-1.83 (m) |

| 8 | 40.6 | - |

| 9 | 48.0 | 0.85-1.58 (m) |

| 10 | 38.7 | - |

| 11 | 25.1 | 2.07-2.20 (m) |

| 12 | 123.8 | 5.48 (t, J = 3.3 Hz) |

| 13 | 146.1 | - |

| 14 | 43.5 | - |

| 15 | 29.4 | 1.78-1.83 (m) |

| 16 | 25.0 | 1.78-1.83 (m) |

| 17 | 47.8 | - |

| 18 | 43.3 | 3.29 (dd, J = 13.8, 4.0 Hz) |

| 19 | 41.1 | 2.00-2.06 (m) |

| 20 | 32.2 | 0.85-1.58 (m) |

| 21 | 35.5 | 1.93-1.96 (m) |

| 22 | 34.6 | 1.93-1.96 (m) |

| 23 | 29.6 | 1.02 (s) |

| 24 | 16.8 | 1.00 (s) |

| 25 | 17.8 | 1.01 (s) |

| 26 | 20.1 | 1.22 (s) |

| 27 | 25.1 | 1.27 (s) |

| 28 | 181.4 | - |

| 29 | 34.5 | 0.94 (s) |

| 30 | 30.0 | 0.89 (s) |

Data obtained in C5D5N. Chemical shifts are referenced to the solvent signal.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (486.68 g/mol for C30H46O5). The fragmentation pattern is anticipated to be characteristic of oleanane-type triterpenoids, primarily involving retro-Diels-Alder (RDA) cleavage of the C-ring.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion | Description |

| 486 | [M]+ | Molecular Ion |

| 468 | [M-H2O]+ | Loss of a water molecule from the hydroxyl group |

| 441 | [M-COOH]+ | Loss of a carboxylic acid group |

| 248 | RDA Fragment | Fragment containing rings D and E |

| 238 | RDA Fragment - COOH | Further fragmentation of the D-E ring system |

| 203 | RDA Fragment | Fragment containing rings A and B with loss of substituents |

Experimental Protocols

The following protocols are representative of the methods used for the isolation and spectroscopic analysis of oleanane-type triterpenoids from natural sources.

Isolation and Purification

-

Extraction: Dried and powdered plant material is exhaustively extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The fractions containing the target compound are subjected to repeated column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Final Purification: Final purification is typically achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy

-

Sample Preparation: A sample of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3, C5D5N, or DMSO-d6) in an NMR tube.

-

Data Acquisition: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the complete structure and assign all proton and carbon signals.

Mass Spectrometry

-

Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

-

Ionization: A suitable ionization technique is employed. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are frequently used for LC-MS.

-

Analysis: The mass-to-charge ratios (m/z) of the molecular ion and fragment ions are recorded. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the compound.

Visualizations

The following diagrams illustrate a typical experimental workflow for the isolation and characterization of this compound and a plausible biological signaling pathway associated with its anti-inflammatory activity.

Caption: Experimental workflow for isolation and characterization.

Caption: Putative anti-inflammatory signaling pathway.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Oleanane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleanane (B1240867) derivatives, a class of pentacyclic triterpenoids, have garnered significant attention in the scientific community due to their diverse and potent pharmacological activities. Originating from oleanolic acid, a natural product found in numerous plant species, these compounds and their synthetic analogs have demonstrated promising therapeutic potential as anti-inflammatory, antioxidant, and anticancer agents. This technical guide provides a comprehensive overview of the core physical and chemical properties of key oleanane derivatives. It includes tabulated quantitative data, detailed experimental protocols for the determination of these properties, and visualizations of the primary signaling pathways modulated by these compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important class of molecules.

Physical and Chemical Properties

The physical and chemical properties of oleanane derivatives are crucial for their formulation, delivery, and biological activity. Key parameters such as melting point, solubility, and pKa influence their behavior in biological systems. The inherent lipophilicity of the oleanane scaffold often results in poor aqueous solubility, a significant challenge in drug development.[1][2][3] Chemical modifications are frequently employed to enhance solubility and bioavailability.[3]

Data Presentation

The following tables summarize the available quantitative data for oleanolic acid, some of its simple derivatives, and the prominent synthetic derivative, bardoxolone (B1667749) methyl (CDDO-Me).

Table 1: Physicochemical Properties of Oleanolic Acid and its Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Aqueous Solubility | Organic Solvent Solubility |

| Oleanolic Acid | C₃₀H₄₈O₃ | 456.70 | >300[4][5], 310[6][7] | 2.52[4][6] | Insoluble[4][6] | Soluble in methanol, ethanol (B145695), ether, acetone, chloroform[4]; Slightly soluble in DMSO (heated)[4] |

| Oleanolic Acid Acetate (B1210297) | C₃₂H₅₀O₄ | 498.74 | 268[6] | Not Available | Limited solubility in water[8] | Soluble in ethanol, chloroform[8]; Soluble in DMF (0.14 mg/ml)[9] |

| Oleanolic Acid Methyl Ester | C₃₁H₅₀O₃ | 470.73 | 201[6], 203[10] | Not Available | Not Available | Soluble in various organic solvents[1] |

Table 2: Physicochemical Properties of Bardoxolone Methyl (CDDO-Me)

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₃NO₄ | [11] |

| Molecular Weight ( g/mol ) | 505.69 | [11] |

| Melting Point (°C) | 215-223 | [1] |

| Aqueous Solubility | Insoluble | [12][13] |

| Organic Solvent Solubility | Soluble in DMSO (up to 20 mg/mL[14], 18.33 mg/mL[13]), ethanol (~10 mg/ml), DMF (~5 mg/ml)[15] | [13][14][15] |

Experimental Protocols

This section provides detailed methodologies for determining key physical and chemical properties of oleanane derivatives, as well as for assessing their impact on relevant signaling pathways.

Determination of Melting Point

Objective: To determine the temperature range over which an oleanane derivative transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: A small amount of the finely powdered oleanane derivative is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A digital melting point apparatus is used.

-

Procedure: a. The capillary tube containing the sample is placed in the heating block of the apparatus. b. The sample is heated at a rapid rate initially to determine an approximate melting range. c. The apparatus is allowed to cool. d. A second determination is performed with a fresh sample, heating at a slower rate (1-2 °C per minute) starting from a temperature approximately 20°C below the approximate melting point. e. The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Determination of Aqueous Solubility

Objective: To quantify the solubility of an oleanane derivative in an aqueous medium.

Methodology:

-

Preparation of Standard Curve: A standard curve is generated by preparing a series of known concentrations of the oleanane derivative in a suitable organic solvent (e.g., DMSO) and measuring their absorbance at a predetermined wavelength using a UV-Vis spectrophotometer.

-

Equilibrium Solubility Measurement: a. An excess amount of the oleanane derivative is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). b. The suspension is shaken at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. c. The suspension is then filtered or centrifuged to remove undissolved solid. d. The concentration of the dissolved compound in the clear supernatant is determined using the previously generated standard curve and UV-Vis spectrophotometry.

Determination of pKa for Hydrophobic Compounds

Objective: To determine the acid dissociation constant (pKa) of an oleanane derivative, which is critical for understanding its ionization state at different pH values. Due to the hydrophobic nature of these compounds, a cosolvent or surfactant-based potentiometric titration method is often required.[16][17]

Methodology (Cosolvent Potentiometric Titration):

-

Solvent Preparation: A series of aqueous-organic cosolvent mixtures (e.g., water-methanol or water-DMSO) of varying compositions are prepared.

-

Sample Preparation: The oleanane derivative is dissolved in each cosolvent mixture to a known concentration.

-

Titration: a. The solution is placed in a thermostatted vessel and the pH is measured using a calibrated pH meter. b. A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small increments. c. The pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

Data Analysis: a. A titration curve (pH vs. volume of titrant added) is plotted for each cosolvent mixture. b. The apparent pKa (pKa) in each cosolvent mixture is determined from the midpoint of the titration curve. c. The aqueous pKa is then extrapolated from a plot of pKa versus the mole fraction of the organic cosolvent.

Western Blot Analysis for STAT3 Phosphorylation

Objective: To assess the inhibitory effect of an oleanane derivative on the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).

Methodology:

-

Cell Culture and Treatment: a. Culture an appropriate cell line (e.g., a cancer cell line with constitutively active STAT3 or a cell line responsive to cytokine stimulation) to 70-80% confluency. b. Treat the cells with varying concentrations of the oleanane derivative for a specified duration. A vehicle control (e.g., DMSO) should be included. c. If necessary, stimulate the cells with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation.

-

Protein Extraction: a. Wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST). e. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3). f. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. g. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. h. The membrane can be stripped and re-probed with an antibody for total STAT3 as a loading control.[18]

IKKβ Kinase Assay

Objective: To determine the inhibitory effect of an oleanane derivative on the kinase activity of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway.

Methodology:

-

Reaction Setup: In a microplate, combine a reaction buffer containing ATP and a specific IKKβ substrate (e.g., a peptide corresponding to the phosphorylation site on IκBα).

-

Inhibitor Addition: Add varying concentrations of the oleanane derivative to the wells. A vehicle control should be included.

-

Enzyme Addition: Initiate the kinase reaction by adding recombinant IKKβ enzyme to each well.

-

Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes).

-

Detection: a. Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

- Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate (B84403) into the substrate.

- Luminescence-based assay: Using a system that measures the amount of ADP produced, which is proportional to the kinase activity.[19]

- Antibody-based detection: Using an antibody that specifically recognizes the phosphorylated substrate.

-

Data Analysis: Calculate the percentage of IKKβ inhibition for each concentration of the oleanane derivative and determine the IC₅₀ value.[15][20][21]

Nrf2 Nuclear Translocation Assay

Objective: To assess the ability of an oleanane derivative to induce the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) from the cytoplasm to the nucleus.

Methodology (Immunofluorescence):

-

Cell Culture and Treatment: a. Seed cells onto glass coverslips in a multi-well plate and allow them to adhere. b. Treat the cells with the oleanane derivative at various concentrations and for different time points. Include a vehicle control.

-

Fixation and Permeabilization: a. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). b. Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS).

-

Immunostaining: a. Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS). b. Incubate the cells with a primary antibody against Nrf2. c. Wash the cells and then incubate with a fluorescently labeled secondary antibody. d. Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).

-

Imaging and Analysis: a. Mount the coverslips onto microscope slides. b. Visualize the cells using a fluorescence microscope. c. Capture images and quantify the nuclear and cytoplasmic fluorescence intensity of Nrf2 to determine the extent of nuclear translocation.[22][23][24]

Visualization of Signaling Pathways

Oleanane derivatives exert their biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of these compounds on the Keap1-Nrf2, NF-κB, and STAT3 pathways.

Keap1-Nrf2 Signaling Pathway

NF-κB Signaling Pathway

STAT3 Signaling Pathway

Conclusion

Oleanane derivatives represent a versatile and promising class of compounds with significant therapeutic potential. A thorough understanding of their physical and chemical properties is fundamental for their successful development into clinical candidates. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers in their efforts to harness the full potential of these remarkable molecules. Further research is warranted to expand the physicochemical database to a wider array of synthetic derivatives and to further elucidate the intricate molecular mechanisms underlying their diverse biological activities.

References

- 1. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enhanced Water Solubility and Anti-Tumor Activity of Oleanolic Acid through Chemical Structure Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oleanolic acid CAS#: 508-02-1 [m.chemicalbook.com]

- 5. 齐墩果酸 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Oleanolic Acid [drugfuture.com]

- 7. Oleanolic Acid | C30H48O3 | CID 10494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 4339-72-4: Oleanolic acid acetate | CymitQuimica [cymitquimica.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Oleanolic acid methyl ester | 1724-17-0 | FO65861 [biosynth.com]

- 11. Bardoxolone Methyl | C32H43NO4 | CID 400769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Bardoxolone Methyl | Nrf2 | IκB/IKK | Ferroptosis | TargetMol [targetmol.com]

- 14. ubpbio.com [ubpbio.com]

- 15. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 17. researchgate.net [researchgate.net]

- 18. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. promega.com [promega.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. IKKbeta Kinase Enzyme System Application Note [worldwide.promega.com]

- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 23. Cuspidatyl Ferulate, a Novel Phenolic Acid from Hyssopus cuspidatus Borris, Protects Hepatocytes Against Oxidative Damage via Keap1 Interaction [mdpi.com]

- 24. researchgate.net [researchgate.net]

Solubility Profile of 3-Hydroxy-12-oleanene-23,28-dioic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 3-Hydroxy-12-oleanene-23,28-dioic acid in organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides a detailed experimental protocol for researchers to determine quantitative solubility in their own laboratory settings.

Introduction to this compound

This compound is a pentacyclic triterpenoid (B12794562) compound. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The solubility of such compounds is a critical parameter in drug development, influencing their formulation, bioavailability, and efficacy.

Solubility Data

Currently, there is a lack of comprehensive quantitative solubility data for this compound in the scientific literature. However, qualitative solubility information has been reported by chemical suppliers. The following table summarizes the known qualitative solubility of this compound in various organic solvents.

| Organic Solvent | Solubility |

| Chloroform | Soluble[1] |

| Dichloromethane | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Acetone | Soluble[1] |

Note: "Soluble" indicates that the compound dissolves in the solvent, but does not specify the concentration.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound. This protocol is adapted from established methods for similar triterpenoid acids, such as oleanolic acid and ursolic acid, and utilizes UV-spectrophotometry.

Principle

This method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). A saturated solution of this compound will be prepared in the solvent of interest, and its concentration will be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (e.g., chloroform, dichloromethane, ethyl acetate, DMSO, acetone)

-

UV-Vis Spectrophotometer

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Micropipettes

-

Volumetric flasks

-

Syringe filters (0.45 µm)

Procedure

3.3.1. Determination of Maximum Wavelength (λmax)

-

Prepare a dilute stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol).

-

Scan the solution using the UV-Vis spectrophotometer over a wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

3.3.2. Preparation of Standard Curve

-

Prepare a primary stock solution of known concentration (e.g., 1 mg/mL) of this compound in the chosen solvent.

-

From the primary stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to generate a standard curve. The graph should be linear, and the equation of the line (y = mx + c) should be determined.

3.3.3. Preparation of Saturated Solution

-

Add an excess amount of this compound to a known volume of the organic solvent of interest in a sealed vial.

-

Agitate the mixture vigorously using a vortex mixer.

-

Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) and shake for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually confirm that excess solid is still present, indicating a saturated solution.

-

Centrifuge the solution to pellet the undissolved solid.

3.3.4. Sample Analysis

-

Carefully withdraw a known volume of the supernatant using a micropipette.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the standard curve.

-

Measure the absorbance of the diluted solution at λmax.

3.3.5. Calculation of Solubility

-

Use the absorbance of the diluted sample and the equation of the standard curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Caption: Workflow for Solubility Determination.

Conclusion

References

Preliminary Cytotoxic Activity of 3-Hydroxy-12-oleanene-23,28-dioic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-12-oleanene-23,28-dioic acid is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) scaffold. This natural product has been isolated from various plant species, including Tripterygium wilfordii, a plant with a long history in traditional medicine for treating inflammatory and autoimmune diseases.[1] Triterpenoids as a class are of significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the preliminary cytotoxic activity of this compound, drawing upon available data for the compound and its structurally related analogs to infer its potential as an anticancer agent. While specific quantitative cytotoxic data for this compound is limited in the currently available scientific literature, this document aims to provide a foundational understanding for researchers interested in exploring its therapeutic potential.

Data Presentation: Cytotoxic Activities of Structurally Related Oleanane Triterpenoids

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| This compound | Data not available | Data not available | |

| Moronic acid | HepG-2 (Hepatocellular carcinoma) | 25.84 ± 0.48 (as µg/mL) | [2] |

| Pomolic acid | M-14 (Melanoma) | 6.9 (as µg/mL) | [2] |

| Pomolic acid | ME180 (Cervical carcinoma) | 8.3 (as µg/mL) | [2] |

| 3α-Acetoxyolean-9,12-dien-28-oic acid | HepG2 2.2.15 (Hepatitis B virus-replicating) | 6.5 | [3] |

| 3α-Acetoxyolean-11-en-28,13β-olide | HepG2 2.2.15 (Hepatitis B virus-replicating) | 17.9 | [3] |

| 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) | U937 (Histiocytic lymphoma) | ~7 (as Kd for tubulin binding) | [2] |

Experimental Protocols

A standard methodology for assessing the preliminary cytotoxic activity of a compound like this compound is the MTT assay. This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells, providing an indication of cell viability.

MTT Assay Protocol for Cell Viability

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan.[4]

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 16% SDS in 40% DMF with 2% glacial acetic acid) to each well to dissolve the formazan crystals.[4][5]

-

Mix gently by shaking the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Mandatory Visualizations

Diagram of a Putative Signaling Pathway for Cytotoxicity

Based on the known mechanisms of action of structurally similar oleanane triterpenoids, the following diagram illustrates a plausible signaling pathway for the cytotoxic activity of this compound. This pathway involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.

Caption: Putative intrinsic apoptosis pathway induced by this compound.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preliminary investigation of the cytotoxic activity of a test compound.

Caption: General workflow for evaluating the cytotoxic activity of a test compound.

Conclusion

While direct experimental evidence for the cytotoxic activity of this compound is currently limited in the public domain, the substantial body of research on structurally analogous oleanane triterpenoids strongly suggests its potential as a cytotoxic agent. The likely mechanism of action involves the induction of apoptosis through the mitochondrial pathway, characterized by the regulation of Bcl-2 family proteins and the activation of caspases. The provided experimental protocol for the MTT assay offers a robust starting point for researchers to quantitatively assess the cytotoxic effects of this compound against various cancer cell lines. Further investigation is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound, which will be crucial for its future development as a potential therapeutic agent.

References

- 1. Buy this compound | 226562-47-6 [smolecule.com]

- 2. 2-cyano-3,12-dioxooleana-1,9(11)-diene-28-oic acid disrupts microtubule polymerization: a possible mechanism contributing to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activity of Oleanane Triterpene Derivatives Obtained by Chemical Derivatization [mdpi.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

The Anti-Inflammatory Potential of Oleanane Triterpenes: A Technical Guide for Researchers

An in-depth exploration of the mechanisms, quantitative efficacy, and experimental evaluation of oleanane (B1240867) triterpenes as potent anti-inflammatory agents.

Introduction

Oleanane triterpenes, a class of pentacyclic triterpenoids widely distributed in the plant kingdom, have garnered significant attention for their diverse pharmacological activities, most notably their profound anti-inflammatory properties. These natural compounds and their synthetic derivatives represent a promising reservoir for the development of novel therapeutics for a range of inflammatory diseases. This technical guide provides a comprehensive overview of the anti-inflammatory actions of oleanane triterpenes, focusing on their molecular mechanisms, quantitative data on their efficacy, and detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new anti-inflammatory agents.

Core Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of oleanane triterpenes are multifaceted, primarily involving the modulation of key signaling pathways that regulate the inflammatory response. The two most well-documented pathways are the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[1][2] In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB.[1] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[1]

Oleanane triterpenes exert their anti-inflammatory effects by intervening at multiple points in this pathway.[2][3][4] They have been shown to inhibit the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[2][3] Some derivatives, particularly those with an α,β-unsaturated carbonyl group, can directly inhibit the IκB kinase (IKK) complex.[4]

Activation of the Nrf2 Signaling Pathway

The Nrf2 pathway is a critical regulator of the cellular antioxidant and anti-inflammatory response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of genes encoding for a variety of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1).

Oleanane triterpenes, particularly synthetic derivatives like CDDO-Me, are potent activators of the Nrf2 pathway.[5][6] By promoting the nuclear translocation of Nrf2, they enhance the expression of antioxidant and anti-inflammatory genes, thereby mitigating inflammation.[7][8]

Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory potency of various oleanane triterpenes and their derivatives has been quantified in numerous in vitro and in vivo studies. The following tables summarize key inhibitory concentration (IC50) values for the suppression of pro-inflammatory mediators and pathways.

Table 1: Inhibition of NF-κB Activity by Oleanane Triterpenes

| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |

| Compound 6 | HepG2 | TNF-α | 3.1 - 18.9 | [1] |

| Compound 7 | HepG2 | TNF-α | 3.1 - 18.9 | [1] |

| Compound 8 | HepG2 | TNF-α | 3.1 - 18.9 | [1] |

| Compound 9 | HepG2 | TNF-α | 3.1 - 18.9 | [1] |

| Compound 10 | HepG2 | TNF-α | 3.1 - 18.9 | [1] |

| Compound 11 | HepG2 | TNF-α | 3.1 - 18.9 | [1] |

| Tarasaponin IV | HepG2 | TNF-α | 4.1 | [9] |

| Elatoside L | HepG2 | TNF-α | 9.5 | [9] |

| Compound 19 | HepG2 | TNF-α | 0.75 - 8.30 | [10] |

| Compound 20 | HepG2 | TNF-α | 0.75 - 8.30 | [10] |

| Compound 21 | HepG2 | TNF-α | 0.75 - 8.30 | [10] |

| Compound 22 | HepG2 | TNF-α | 0.75 - 8.30 | [10] |

| Compound 23 | HepG2 | TNF-α | 0.75 - 8.30 | [10] |

Table 2: Inhibition of Pro-Inflammatory Cytokine Production by Oleanane Triterpenes

| Compound | Cell Line | Cytokine | IC50 (µM) | Reference |

| 16,23,29-trihydroxy-3-oxo-olean-12-en-28-oic acid | Bone marrow-derived dendritic cells | IL-12 p40, IL-6 | 3.3 - 9.1 | [11][12] |

| 4,23,29-trihydroxy-3,4-seco-olean-12-en-3-oate-28-oic acid | Bone marrow-derived dendritic cells | IL-12 p40, IL-6, TNF-α | 3.3 - 9.1 (IL-12, IL-6), 8.8 - 20.0 (TNF-α) | [11][12] |

| 3β,6β,23-trihydroxyolean-12-en-28-oic acid 28-O-β-D-glucopyranoside | Bone marrow-derived dendritic cells | IL-12 p40, IL-6, TNF-α | 3.3 - 9.1 (IL-12, IL-6), 8.8 - 20.0 (TNF-α) | [11][12] |

| Nipponogenin E | Bone marrow-derived dendritic cells | IL-12 p40, IL-6 | 3.3 - 9.1 | [11][12] |

| 3β,6β,23-trihydroxyolean-12-en-28-oic acid | Bone marrow-derived dendritic cells | IL-12 p40, IL-6, TNF-α | 3.3 - 9.1 (IL-12, IL-6), 8.8 - 20.0 (TNF-α) | [11][12] |

| Caulophyllogenin | Bone marrow-derived dendritic cells | IL-12 p40, IL-6, TNF-α | 3.3 - 9.1 (IL-12, IL-6), 8.8 - 20.0 (TNF-α) | [11][12] |

Table 3: Inhibition of Nitric Oxide (NO) Production by Oleanane Triterpenes

| Compound | Cell Line | IC50 (µM) | Reference |

| Recurvatane B | RAW264.7 | 55.63 ± 2.52 | [13] |

| 3β,6β,23-trihydroxyolean-12-en-28-oic acid | RAW264.7 | 60.08 ± 3.17 | [13] |

Experimental Protocols

The evaluation of the anti-inflammatory properties of oleanane triterpenes relies on a suite of well-established in vitro and in vivo experimental models. The following section provides detailed methodologies for key assays.

In Vitro Anti-Inflammatory Assay Workflow

Detailed Methodologies

1. Cell Culture and Treatment:

-

Cell Line: RAW 264.7 murine macrophages or HepG2 human hepatoma cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Plating: Seed cells in appropriate culture plates (e.g., 96-well for viability and Griess assays, 6-well for Western blotting and qPCR) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the oleanane triterpene for a specified period (e.g., 1-2 hours) before inducing inflammation.

2. Measurement of Nitric Oxide (NO) Production (Griess Assay):

-

Principle: This colorimetric assay measures nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.

-

Procedure:

-

After treatment and stimulation, collect 50-100 µL of the cell culture supernatant.

-

Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to each sample in a 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

3. Measurement of Pro-Inflammatory Cytokines (ELISA):

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure:

-

Use commercially available ELISA kits for the specific cytokine of interest.

-

Coat a 96-well plate with a capture antibody specific for the target cytokine.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

After another wash, add a substrate that will be converted by the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentration based on the standard curve.

-

4. Analysis of Protein Expression (Western Blot):

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p-IκBα, NF-κB p65) in cell lysates.

-

Procedure:

-

Lyse the cells to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

-

5. NF-κB Luciferase Reporter Assay:

-

Principle: This assay measures the transcriptional activity of NF-κB. Cells are transiently transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.

-

Procedure:

-

Transfect cells (e.g., HepG2 or HEK293) with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

After 24 hours, pre-treat the cells with the oleanane triterpene.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

After a further incubation period (e.g., 6-8 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

-

Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

-

6. In Vivo Carrageenan-Induced Paw Edema Model:

-

Principle: This is a widely used acute inflammation model to assess the in vivo anti-inflammatory activity of compounds.

-

Procedure:

-

Administer the oleanane triterpene to rodents (rats or mice) via an appropriate route (e.g., oral gavage).

-

After a specific time (e.g., 1 hour), inject a sub-plantar injection of carrageenan (e.g., 1% in saline) into the hind paw to induce inflammation and edema.

-

Measure the paw volume or thickness at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.

-

Calculate the percentage of inhibition of edema compared to the vehicle-treated control group.

-

Conclusion

Oleanane triterpenes and their derivatives represent a highly promising class of natural products with potent anti-inflammatory activities. Their ability to modulate key inflammatory pathways, particularly NF-κB and Nrf2, underscores their therapeutic potential. This technical guide has provided a comprehensive overview of their mechanisms of action, quantitative efficacy, and the experimental methodologies required for their evaluation. The data and protocols presented herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel anti-inflammatory drugs. Further investigation into the structure-activity relationships, pharmacokinetic properties, and clinical efficacy of these compounds is warranted to fully realize their therapeutic promise.

References

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. bowdish.ca [bowdish.ca]

- 13. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 3-Hydroxy-12-oleanene-23,28-dioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-12-oleanene-23,28-dioic acid, a naturally occurring pentacyclic triterpenoid, has emerged as a compound of significant interest in the field of drug discovery. Belonging to the oleanane (B1240867) class of triterpenes, this molecule, also known as Spergulagenin A, has demonstrated a spectrum of biological activities, suggesting its potential as a therapeutic agent for a variety of diseases. This technical guide provides an in-depth overview of the identified and potential therapeutic targets of this compound, summarizing key preclinical findings and outlining the molecular pathways it modulates. While extensive research is ongoing, current evidence points towards its efficacy in inflammatory conditions, cancer, and neurodegenerative disorders.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 3β-Hydroxyolean-12-ene-23,28-dioic acid |

| Synonyms | Spergulagenin A |

| CAS Number | 226562-47-6 |

| Molecular Formula | C₃₀H₄₆O₅ |

| Molecular Weight | 486.68 g/mol |

Potential Therapeutic Targets and Preclinical Efficacy

This compound and its close structural analogs have been investigated for their therapeutic potential across several disease models. The primary areas of investigation include its anti-inflammatory, anti-cancer, and neuroprotective effects.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound and related compounds are attributed to their ability to modulate key inflammatory mediators and signaling pathways.

Quantitative Data on Anti-inflammatory Activity

| Target/Assay | Cell Line | Compound Tested | Observed Effect | Quantitative Data (IC₅₀) |

| Nitric Oxide (NO) Production | RAW264.7 Macrophages | 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid | Concentration-dependent reduction | Not Available |

| TNF-α Expression | RAW264.7 Macrophages | 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid | Significant suppression | Not Available |

| IL-1β Expression | RAW264.7 Macrophages | 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid | Significant suppression | Not Available |

Signaling Pathway: Inhibition of NF-κB Mediated Inflammation

Preclinical studies on analogous compounds suggest that the anti-inflammatory effects are mediated, at least in part, through the inhibition of the NF-κB signaling pathway. Lipo-polysaccharide (LPS) stimulation of macrophages typically leads to the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines. This compound is hypothesized to interfere with this cascade, leading to a dampened inflammatory response.

Methodological & Application

Application Notes and Protocols for 3-Hydroxy-12-oleanene-23,28-dioic acid in In Vitro Cancer Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleanane-type pentacyclic triterpenoids are a class of natural compounds that have garnered significant attention in cancer research for their diverse pharmacological activities. While specific in vitro anti-cancer studies on 3-Hydroxy-12-oleanene-23,28-dioic acid are not extensively documented in publicly available literature, the broader family of oleanane (B1240867) triterpenoids, including the closely related oleanolic acid and its derivatives, has been shown to exhibit potent anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines. This document provides a comprehensive overview of the anticipated in vitro applications of this compound based on the activities of its structural analogs. Detailed protocols for key experimental assays are provided to facilitate the investigation of its anti-cancer properties.

Introduction

This compound is a pentacyclic triterpenoid (B12794562) belonging to the oleanane family.[] Compounds of this class, isolated from various medicinal plants, are characterized by a five-ring carbon skeleton and have been a focal point of drug discovery efforts, particularly in oncology.[2][3] While specific data for this dioic acid is limited, extensive research on analogous compounds like oleanolic acid and its synthetic derivatives demonstrates their ability to modulate key signaling pathways involved in cell growth, proliferation, and apoptosis.[2][4] These compounds have been shown to induce cell cycle arrest and trigger programmed cell death in numerous cancer cell models.[5][6] Therefore, it is hypothesized that this compound may possess similar anti-cancer activities, making it a compound of interest for in vitro cancer studies.

Potential Biological Activities and Mechanisms of Action

Based on the known effects of structurally related oleanane triterpenoids, the anticipated anti-cancer activities of this compound are summarized below.

Anti-Proliferative Activity

Oleanane derivatives have been reported to inhibit the proliferation of a wide range of cancer cell lines.[4] This activity is often attributed to their ability to induce cell cycle arrest, typically at the G1 or G2/M phase.[5]

Induction of Apoptosis

A primary mechanism of anti-cancer action for many oleanane triterpenoids is the induction of apoptosis, or programmed cell death.[7][8] This is often mediated through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins, mitochondrial membrane potential disruption, cytochrome c release, and subsequent activation of caspases.[7]

Modulation of Signaling Pathways

The anti-cancer effects of oleanane compounds are linked to their interaction with multiple cellular signaling pathways critical for cancer cell survival and progression. These include, but are not limited to, the PI3K/Akt, MAPK, and NF-κB signaling cascades.[7]

Quantitative Data Summary of Related Oleanane Triterpenoids

The following table summarizes the in vitro cytotoxic activity of representative oleanane triterpenoids against various human cancer cell lines. This data can serve as a benchmark for designing experiments with this compound.

| Compound | Cancer Cell Line | Cancer Type | Assay | IC50 Value |

| Olean-12-en-3-one | A549 | Lung Carcinoma | CellTiter-Glo® | 5.6 - 21.2 µg/mL |

| Olean-12-en-3-one | H460 | Large Cell Lung Cancer | CellTiter-Glo® | 5.6 - 21.2 µg/mL |

| Olean-12-en-3-one | HGC27 | Gastric Cancer | CellTiter-Glo® | 5.6 - 21.2 µg/mL |

| Maslinic Acid | HT29 | Colon Adenocarcinoma | Not Specified | 61 +/- 1 µM |

| Maslinic Acid | Caco-2 | Colon Adenocarcinoma | Not Specified | 85 +/- 5 µM |

| 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO) | Various | Breast, Leukemia, etc. | Not Specified | 10⁻⁶ to 10⁻⁹ M |

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anti-cancer potential of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-